1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane
CAS No.:
Cat. No.: VC15283474
Molecular Formula: C21H31ClN2O2
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H31ClN2O2 |
|---|---|
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | [2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(3-chloro-4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C21H31ClN2O2/c1-26-20-10-9-17(16-19(20)22)21(25)24-14-7-4-8-18(24)11-15-23-12-5-2-3-6-13-23/h9-10,16,18H,2-8,11-15H2,1H3 |
| Standard InChI Key | VZPYBEVZQAIQDN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N2CCCCC2CCN3CCCCCC3)Cl |
Introduction
1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane is a complex organic compound featuring a piperidine ring and an azepane structure. Its molecular formula is C_{17}H_{22}ClN_{2}O_{2}, indicating the presence of a chloro-substituted aromatic moiety and a methoxy group, which contribute to its chemical properties and potential biological activities. This compound is primarily synthesized in laboratory settings as part of research into new therapeutic agents, particularly targeting central nervous system disorders.
Structural Features and Synthesis
The compound's structure includes a piperidine ring linked to an azepane moiety, with a benzoyl group containing chloro and methoxy substituents. The synthesis typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Synthesis Steps:
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Starting Materials: The synthesis begins with appropriate starting materials, such as piperidine derivatives and chloro-methoxybenzoyl chloride.
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Condensation Reaction: A condensation reaction is performed to form the piperidine-benzoyl intermediate.
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Ring Formation: The azepane ring is formed through a subsequent reaction step, which may involve cyclization or alkylation reactions.
Potential Biological Activities
Preliminary studies suggest that 1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane may exhibit significant biological activity. Compounds with similar structures have been reported to act on central nervous system receptors, indicating potential applications as anxiolytics or antidepressants. The chloro and methoxy substituents may enhance its affinity for specific biological targets, including receptors involved in pain modulation and inflammation.
Analytical Techniques for Characterization
The synthesized compound is characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Mass Spectrometry (MS): Confirms the molecular weight and structure.
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Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorobenzoyl)piperidine | Benzoyl group attached to piperidine | Lacks azepane structure |
| 3-Methoxy-N-(pyridin-2-yl)benzamide | Methoxy group on aromatic ring | Different nitrogen heterocycle |
| N-(4-Methylphenyl)-N'-(3-chlorobenzoyl)urea | Urea linkage instead of piperidine | Different functional group |
| 1-{2-[1-(3-Chloro-4-methoxybenzoyl)piperidin-2-yl]ethyl}azepane | Piperidine and azepane rings with chloro and methoxy substituents | Combination of piperidine and azepane rings |
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